REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[C:11]([CH:16]=[C:17]([Cl:19])[N:18]=2)[C:12]([O:14][CH3:15])=[O:13])=[CH:5][CH:4]=1.[CH3:20][NH:21][CH3:22]>C1COCC1>[Cl:19][C:17]1[CH:16]=[C:11]([CH:10]=[C:9]([C:6]2[CH:7]=[CH:8][C:3]([CH2:2][N:21]([CH3:22])[CH3:20])=[CH:4][CH:5]=2)[N:18]=1)[C:12]([O:14][CH3:15])=[O:13]
|
Name
|
|
Quantity
|
0.533 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)C=1C=C(C(=O)OC)C=C(N1)Cl
|
Name
|
|
Quantity
|
7.8 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction mass
|
Type
|
CUSTOM
|
Details
|
On completion, reaction mass
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
crude obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography over silica gel obtaining pure methyl 2-chloro-6-(4-((dimethylamino)methyl)phenyl)isonicotinate (0.48 g, 99%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=O)OC)C=C(N1)C1=CC=C(C=C1)CN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |